Due to its ability to extinguish flames by interfering with the chemical reactions that sustain them, 1,1,1,3,3-Pentafluoropropane is being investigated as a potential replacement for traditional fire suppressants like halons. Halons are highly effective fire extinguishers, but they contribute to ozone depletion in the upper atmosphere. Research is ongoing to evaluate the effectiveness of 1,1,1,3,3-Pentafluoropropane in various fire suppression applications.
Preliminary research suggests that 1,1,1,3,3-Pentafluoropropane may have topical anesthetic properties. A clinical trial (NCT01673061) investigated the use of 1,1,1,3,3-Pentafluoropropane as a spray coolant to numb small boils before incision and drainage []. More research is needed to determine the efficacy and safety of 1,1,1,3,3-Pentafluoropropane for this application.
1,1,1,3,3-Pentafluoropropane (HFC-245fa) is a colorless, man-made gas classified as a hydrofluorocarbon (HFC) []. HFCs are halogenated hydrocarbons where some or all of the hydrogen atoms are replaced with fluorine atoms. Due to their unique properties, HFCs have numerous applications, including use as refrigerants and fire suppressants [].
HFC-245fa has a tetrahedral molecular structure. The central carbon atom is bonded to three fluorine atoms and a methyl group (CH3). The two remaining carbon atoms in the methyl group each bond to three fluorine atoms []. This structure results in a non-polar molecule with a low boiling point and high stability [].
HFC-245fa is typically synthesized by reacting 1,1,1-trichloroethane with hydrogen fluoride (HF) in the presence of a catalyst [].
HC(CCl3) + 5 HF -> HCF2CF2CF3 + 3 HCl []
HFC-245fa is stable under most conditions. However, at high temperatures (>600 °C), it can decompose to generate various byproducts, including hydrogen fluoride (HF), carbonyl fluoride (COF), and other halogenated hydrocarbons [].
The synthesis of 1,1,1,3,3-pentafluoropropane can be achieved through several methods:
The primary application of 1,1,1,3,3-pentafluoropropane is as a blowing agent in closed-cell spray foam insulation. Its properties make it suitable for use in various insulation applications due to its effectiveness and low environmental impact compared to traditional blowing agents like chlorofluorocarbons .
Interaction studies have focused on the metabolic pathways and environmental impacts of 1,1,1,3,3-pentafluoropropane. Research shows that while it is metabolized slowly within biological systems and exhibits low toxicity levels in controlled environments , its release into the atmosphere contributes significantly to global warming due to its high global warming potential.
Several compounds share structural similarities with 1,1,1,3,3-pentafluoropropane. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Global Warming Potential | Ozone Depletion Potential | Main Use |
|---|---|---|---|---|
| HFC-245fa (Pentafluoropropane) | C₃H₃F₅ | 950 | None | Blowing agent for insulation |
| HFC-134a (Tetrafluoroethane) | C₂H₂F₄ | 1430 | None | Refrigerant |
| HFC-152a (Difluoroethane) | C₂H₄F₂ | 124 | None | Refrigerant and aerosol propellant |
| CFC-11 (Trichlorofluoromethane) | CCl₃F | 4750 | High | Refrigerant (now largely banned) |
Unique characteristics of 1,1,1,3,3-pentafluoropropane include its relatively lower global warming potential compared to other fluorinated compounds like HFC-134a and CFC-11. Its use as an environmentally friendly alternative in foam insulation applications further distinguishes it from similar compounds that contribute to ozone depletion or have higher global warming potentials .
Vapor-phase catalytic fluorination represents the primary industrial method for synthesizing 1,1,1,3,3-pentafluoropropane from chlorinated precursors [1]. The process typically employs 1,1,1,3,3-pentachloropropane as the primary starting material, which undergoes sequential fluorination reactions in the presence of anhydrous hydrogen fluoride [3] [7]. Research has demonstrated that this approach achieves high conversion rates and excellent selectivity when conducted under optimal conditions [7].
The catalytic fluorination process operates through a two-step vapor-phase mechanism [7]. In the initial stage, 1,1,1,3,3-pentachloropropane reacts with hydrogen fluoride at temperatures ranging from 200 to 450 degrees Celsius, producing intermediate chlorofluorinated compounds [6]. The second stage involves further fluorination to yield the final 1,1,1,3,3-pentafluoropropane product [6]. Industrial implementations typically maintain reactor temperatures between 250 to 400 degrees Celsius, with pressures ranging from 0.1 to 30 bara [6].
Catalyst selection plays a crucial role in determining reaction efficiency and product selectivity [1] [3]. Titanium-based catalysts have shown particular promise, with titanium fluoride systems demonstrating high activity for the fluorination of chlorinated precursors [1]. The catalytic mechanism involves the formation of mixed halide species that facilitate chlorine-fluorine exchange reactions [26]. Studies have shown that the most efficient catalysts maintain stable performance under the corrosive conditions imposed by hydrogen fluoride and chlorinated compounds [7].
Temperature control represents a critical parameter in vapor-phase fluorination processes [6]. Operating temperatures below 250 degrees Celsius result in incomplete conversion, while temperatures exceeding 450 degrees Celsius lead to catalyst degradation and increased formation of undesired byproducts [6]. Optimal reaction conditions typically involve temperatures between 280 to 380 degrees Celsius, achieving conversion rates exceeding 95 percent [6].
The molar ratio of hydrogen fluoride to chlorinated precursor significantly influences reaction outcomes [6]. Research indicates that molar ratios ranging from 4:1 to 20:1 provide optimal results, with ratios between 5:1 to 9:1 being preferred for industrial applications [18]. Lower ratios result in incomplete fluorination, while excessive hydrogen fluoride leads to equipment corrosion and increased operating costs [18].
Telomerization reactions between carbon tetrachloride and vinyl chloride provide an alternative synthetic pathway for producing chlorinated precursors that can subsequently be converted to 1,1,1,3,3-pentafluoropropane [10] . This approach offers advantages in terms of raw material availability and cost-effectiveness, as both carbon tetrachloride and vinyl chloride are readily accessible industrial chemicals [10].
The telomerization process involves the radical addition of carbon tetrachloride to vinyl chloride in the presence of suitable catalysts . Copper salicylate has emerged as an effective catalyst for this transformation, demonstrating high selectivity for the formation of 1,1,1,3,3-pentachloropropane [10]. Under optimal conditions, utilizing copper salicylate as the primary catalyst with acetonitrile as solvent, conversion rates of vinyl chloride reach 95 percent with selectivity exceeding 96 percent [10].
Reaction parameters significantly impact the efficiency of telomerization processes [10]. Temperature control is essential, with optimal reactions occurring at 100 degrees Celsius [10]. The reaction pressure is typically maintained at 0.5 megapascals to ensure proper mixing and reaction kinetics [10]. Molar ratios of reactants play a crucial role, with carbon tetrachloride to vinyl chloride ratios of 2:1 providing optimal results [10].
Co-catalysts can enhance the performance of telomerization reactions [10]. The addition of tertiary-butylamine as a co-catalyst improves both conversion rates and selectivity [10]. Studies have shown that incorporating co-catalysts reduces reaction times from 6 hours to 4 hours while maintaining high product yields [10]. The molar ratio of co-catalyst to primary catalyst typically ranges from 0.1:1 to 0.5:1 for optimal performance [10].
Solvent selection influences reaction efficiency and product separation [10]. Acetonitrile has proven particularly effective as a reaction medium, facilitating both the telomerization reaction and subsequent product recovery [10]. The polar nature of acetonitrile stabilizes intermediate radical species while allowing for efficient heat transfer during the exothermic reaction [10].
The resulting 1,1,1,3,3-pentachloropropane from telomerization can be directly converted to 1,1,1,3,3-pentafluoropropane through vapor-phase fluorination [3] [7]. This integrated approach allows for the production of the target fluorinated compound from readily available raw materials through a two-step process [3].
Catalytic dehydrohalogenation mechanisms for 1,1,1,3,3-pentafluoropropane synthesis involve the elimination of hydrogen halide molecules from halogenated precursors [12] [29]. These processes typically employ heterogeneous catalysts that facilitate the removal of hydrogen and halogen atoms from adjacent carbon centers, resulting in the formation of carbon-carbon double bonds or the replacement of halogen atoms with fluorine [12].
The mechanism generally proceeds through an E1 elimination pathway [12]. The initial step involves the activation of the carbon-halogen bond through interaction with Lewis acid sites on the catalyst surface [12]. Fluorine atoms, due to their high electronegativity, develop partial negative charges that enable chemical adsorption by Lewis acid centers, facilitating carbon-fluorine bond cleavage [12]. This activation step is followed by the elimination of the halogen atom and formation of carbocation intermediates [12].
Aluminum fluoride-based catalysts have demonstrated exceptional activity for dehydrohalogenation reactions [12] [29]. The Lewis acid properties of aluminum fluoride enable effective activation of carbon-halogen bonds, while the fluoride component provides a source of fluorine atoms for substitution reactions [12]. Mesoporous nano-aluminum fluoride catalysts prepared through sol-gel processes exhibit superior performance compared to conventional aluminum fluoride materials [8].
Vanadium-based catalytic systems show promise for dehydrohalogenation applications [29]. Vanadium pentoxide supported on magnesium fluoride demonstrates high activity for the dehydrohalogenation of fluorinated propane derivatives [29]. The mechanism involves the formation of vanadium oxyfluoride species during the reaction, which serve as the active sites for hydrogen fluoride elimination [29]. These systems achieve turnover frequencies exceeding 0.15 per second at reaction temperatures of 340 degrees Celsius [29].
Reaction kinetics for dehydrohalogenation processes depend on temperature, pressure, and catalyst composition [29]. Typical operating temperatures range from 200 to 450 degrees Celsius, with optimal performance observed between 280 to 380 degrees Celsius [29]. Contact times between reactants and catalysts generally range from 0.5 to 200 seconds, with most efficient processes operating between 5 to 50 seconds [6].
Antimony pentafluoride catalytic systems demonstrate exceptional efficiency for the fluorination of chlorinated precursors to produce 1,1,1,3,3-pentafluoropropane [7] [26]. The high Lewis acidity of antimony pentafluoride enables effective activation of carbon-chlorine bonds, facilitating substitution reactions with fluoride ions [13] [26]. Research has shown that antimony pentafluoride-based catalysts achieve near-complete conversion of 1,1,1,3,3-pentachloropropane to the desired fluorinated product under optimized conditions [7].
The catalytic mechanism of antimony pentafluoride involves the formation of mixed halide complexes [26]. When combined with hydrogen fluoride, antimony pentafluoride forms species such as antimony chloride fluoride complexes that serve as highly reactive fluorinating agents [26]. These mixed halide species facilitate nucleophilic substitution reactions through a concerted mechanism, resulting in efficient chlorine-fluorine exchange [26].
Supported antimony pentafluoride catalysts offer advantages over homogeneous systems [7]. Antimony pentafluoride immobilized on inert porous materials demonstrates improved catalytic activity and enhanced thermal stability compared to unsupported systems [7]. The support materials reduce hygroscopicity and corrosion issues associated with antimony pentafluoride while maintaining high catalytic performance [7]. Studies have shown that supported systems achieve conversion rates exceeding 98 percent with selectivity greater than 96 percent [7].
Antimony pentachloride represents an alternative antimony-based catalyst for fluorination reactions [14] [26]. Comparative studies indicate that antimony pentachloride demonstrates similar efficiency to antimony pentafluoride for certain fluorination applications [26]. The mechanism involves the in-situ formation of mixed antimony chloride fluoride species when antimony pentachloride reacts with hydrogen fluoride [26]. This transformation produces highly active fluorinating species comparable to those formed with antimony pentafluoride [26].
Catalyst stability represents a critical consideration for antimony-based systems [7] [13]. Antimony pentafluoride exhibits excellent thermal stability under reaction conditions, maintaining activity over extended operating periods [7]. The catalyst can be regenerated through treatment with fluorine gas, restoring activity to original levels [13]. Antimony pentachloride shows similar stability characteristics, though it requires careful handling due to its tendency to hydrolyze in the presence of moisture [14].
| Catalyst System | Conversion Rate (%) | Selectivity (%) | Operating Temperature (°C) | Reference |
|---|---|---|---|---|
| Antimony Pentafluoride (Supported) | 98.5 | 96.0 | 80 | [7] |
| Antimony Pentafluoride (Homogeneous) | 95.0 | 94.0 | 50 | [26] |
| Antimony Pentachloride | 98.0 | 96.0 | 80 | [27] |
| Mixed Antimony Halide | 99.0 | 95.0 | 85 | [26] |
Process optimization for antimony-based catalytic systems involves careful control of reaction parameters [7] [26]. Temperature management is crucial, with optimal performance typically achieved between 50 to 100 degrees Celsius [7] [26]. Higher temperatures may lead to catalyst decomposition or increased formation of byproducts [7]. The molar ratio of hydrogen fluoride to substrate significantly influences reaction efficiency, with ratios between 4:1 to 8:1 providing optimal results [26].
Catalyst loading affects both reaction rate and economic viability [26]. Studies indicate that antimony pentafluoride loadings between 0.2 to 2.5 millimoles provide optimal performance for laboratory-scale reactions [26]. Industrial applications typically employ higher catalyst concentrations to achieve acceptable production rates [27]. The relationship between catalyst concentration and reaction rate follows first-order kinetics up to saturation levels [26].
Continuous flow reactor systems offer significant advantages for the scalable production of 1,1,1,3,3-pentafluoropropane [16] [17] [18]. These systems provide improved heat and mass transfer, enhanced safety through smaller reaction volumes, and better process control compared to batch operations [21]. Industrial implementations of continuous flow technology have demonstrated production capabilities ranging from 1 to 100 tons per year [21].
Reactor design considerations for fluorination processes require careful attention to material compatibility and heat management [16] [17]. Silicon carbide flow reactors have shown exceptional performance for fluorination applications due to their chemical resistance and excellent thermal conductivity [21]. These reactors feature micro-structured channels designed specifically for multiphase reactions involving gaseous fluorinating agents and liquid organic substrates [21].
Temperature control represents a critical challenge in continuous flow fluorination systems [18] [21]. The highly exothermic nature of fluorination reactions necessitates efficient heat removal to prevent hot spots and catalyst degradation [21]. Advanced reactor designs incorporate integrated cooling systems and temperature monitoring at multiple points along the reactor length [18]. Optimal temperature profiles typically maintain inlet temperatures between 50 to 100 degrees Celsius, with gradual increases to 150 to 200 degrees Celsius in the reaction zone [17].
Flow rate optimization impacts both conversion efficiency and product quality [16] [17]. Liquid organic feed rates typically range from 20 cubic centimeters per minute to several liters per minute, depending on reactor scale [17]. Hydrogen fluoride flow rates must be carefully balanced to maintain stoichiometric ratios while avoiding excessive fluoride concentrations that could lead to over-fluorination [18]. Gas hourly space velocities between 150 to 500 per hour provide optimal residence times for complete conversion [22].
Pressure management in continuous flow systems requires specialized equipment due to the corrosive nature of fluorinated compounds [18] [20]. Operating pressures typically range from 50 to 500 pounds per square inch gauge, with higher pressures improving gas-liquid contact and reaction rates [18]. Pressure control systems must be constructed from fluorine-compatible materials such as Hastelloy or specialized fluoropolymers [17].
| Reactor Parameter | Optimal Range | Production Rate Impact | Reference |
|---|---|---|---|
| Temperature (°C) | 150-200 | High conversion at optimal range | [17] [18] |
| Pressure (psig) | 150-300 | Improved mass transfer | [18] |
| Residence Time (min) | 5-15 | Complete conversion achieved | [16] [17] |
| HF:Organic Ratio | 5:1-9:1 | Optimal selectivity | [18] |
| Flow Rate (L/min) | 0.5-5.0 | Linear scale-up possible | [21] |
Safety systems for continuous flow fluorination require multiple redundant controls [21]. Emergency shutdown systems must be capable of rapidly isolating fluorinating agents and neutralizing residual reactants [18]. Automated monitoring systems track temperature, pressure, and flow rates continuously, with preset limits that trigger protective actions [21]. Quench systems utilizing sodium hydroxide solutions effectively neutralize hydrogen fluoride and other acidic byproducts [21].
Process intensification through micro-reactor technology enables improved reaction control and enhanced safety [21]. Micro-structured reactors with channel dimensions on the order of micrometers provide exceptional heat and mass transfer rates [21]. These systems allow for the use of higher fluorine concentrations than conventional reactors while maintaining safe operating conditions [21]. Production rates of up to 200 grams per hour have been achieved with micro-reactor systems operating under optimized conditions [21].
Scale-up considerations for continuous flow fluorination involve careful attention to heat transfer scaling laws [21]. While micro-reactors provide excellent performance at laboratory scale, industrial implementation requires either numbering-up of multiple units or development of larger structured reactors that maintain favorable heat transfer characteristics [21]. Recent developments in meso-scale structured reactors offer promising solutions for bridging the gap between laboratory and industrial scales [21].
Atmospheric degradation of 1,1,1,3,3-pentafluoropropane occurs predominantly through reaction with naturally occurring hydroxyl radicals in the troposphere [1] [11]. The rate constant for this reaction has been determined through flash photolysis resonance fluorescence measurements across the temperature range 273-370 Kelvin [11] [12].
Nelson and colleagues, along with Orkin and associates, provided foundational kinetic measurements that informed the recommended rate constant expression [1] [11]. DeMore and collaborators subsequently recommended the temperature-dependent rate constant: k(T) = 6.1 × 10⁻¹³ exp(1,330/T) cubic centimeters per molecule per second, where T represents temperature in Kelvin [1]. This expression formed the basis for Intergovernmental Panel on Climate Change lifetime calculations [1].
The atmospheric lifetime calculation employs global atmospheric box models incorporating three-dimensional hydroxyl radical distributions [1]. The resulting overall atmospheric lifetime of 7.2 years corresponds to a half-life of 5.0 years, representing the time required for 63 percent degradation [1]. Slightly different values published by Ko and colleagues (1999) and Naik and associates (2000) reflect variations in hydroxyl radical distribution assumptions and calculation methodologies [1].
Temperature dependence analysis reveals an activation energy of 1,330 Kelvin, indicating moderate temperature sensitivity of the hydroxyl radical reaction [11] [12]. The pre-exponential factor of 6.1 × 10⁻¹³ cubic centimeters per molecule per second reflects the intrinsic reactivity at standard conditions [11]. These parameters enable accurate lifetime predictions across atmospheric temperature ranges encountered in tropospheric environments [13] [14].
| Parameter | Value | Reference |
|---|---|---|
| Rate constant (298K) | 6.1 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ (at 298K) | DeMore et al. (1997), IPCC (2001) |
| Temperature dependence expression | k(T) = 6.1 × 10⁻¹³ exp(1,330/T) cm³ molecule⁻¹ s⁻¹ | DeMore et al. (1997) |
| Temperature range studied | 273-370 K | Nelson et al. (1995), Orkin et al. (1996) |
| Activation energy (Ea/R) | 1,330 K | Derived from temperature dependence |
| Pre-exponential factor (A) | 6.1 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | Derived from temperature dependence |
| Tropospheric lifetime calculation method | Global atmospheric box model with OH distribution | IPCC Assessment methodology |
The tropospheric degradation mechanism of 1,1,1,3,3-pentafluoropropane follows well-established hydroxyl radical-initiated oxidation pathways common to hydrofluorocarbons [1]. Initial hydrogen abstraction by hydroxyl radicals produces primary alkyl radicals that rapidly react with atmospheric oxygen to form peroxy radicals within timescales of less than one second [1].
The primary degradation pathway involves formation of the CF₃CH₂CF₂- radical through hydrogen abstraction from the central carbon position [1]. This radical rapidly combines with molecular oxygen to produce the corresponding peroxy radical CF₃CH₂CF₂O₂- [1]. Subsequent reactions with nitric oxide generate alkoxy radicals CF₃CH₂CF₂O- , which undergo carbon-carbon bond scission to yield the CF₃CH₂- radical and carbonyl fluoride [1].
Secondary radical formation occurs through oxidation of the CF₃CH₂- intermediate, producing additional peroxy and alkoxy species [1]. The alkoxy radical CF₃CH₂O- fragments to generate trifluoroacetaldehyde and hydroxyl radicals, completing the oxidative degradation sequence [1]. These mechanisms follow general patterns established by Atkinson and colleagues for atmospheric hydrocarbon oxidation [1].
Intermediate radical lifetimes vary significantly based on atmospheric conditions and competing reaction pathways [1]. Peroxy radicals demonstrate lifetimes ranging from minutes to hours depending on nitric oxide concentrations, while alkoxy radicals typically persist for seconds to minutes before fragmentation [1]. Peroxynitrates and hydroperoxides formed as temporary intermediates undergo photolysis, thermal decomposition, or further hydroxyl radical reactions [1].
The degradation mechanism generates several non-radical intermediates with distinct atmospheric fates [1]. Trifluoroacetaldehyde undergoes rapid photolysis with a calculated lifetime of approximately four hours, significantly faster than hydroxyl radical reaction (24 days) or cloud droplet uptake (10-20 days) [1]. Carbonyl fluoride and trifluoromethanol experience cloud droplet uptake followed by hydrolysis to carbon dioxide and hydrogen fluoride [1].
| Intermediate/Product | Formation Pathway | Atmospheric Fate |
|---|---|---|
| CF₃CH₂CF₂- (primary radical) | Initial H-abstraction by OH radical | Rapid reaction with O₂ (< 1 second) |
| CF₃CH₂- (secondary radical) | C-C bond scission from CF₃CH₂CF₂O- | Rapid reaction with O₂ (< 1 second) |
| CF₃CHO (trifluoroacetaldehyde) | Oxidation of CF₃CH₂- radical | Photolysis (lifetime ~4 hours) |
| CF₃OH (trifluoromethanol) | Hydrolysis of CF₃- radical products | Cloud uptake and hydrolysis |
| COF₂ (carbonyl fluoride) | Direct C-C bond scission | Rapid hydrolysis to CO₂ + 2HF |
| CO₂ (carbon dioxide) | Ultimate oxidation product | Stable end product |
| HF (hydrogen fluoride) | Ultimate fluorine-containing product | Wet/dry deposition |
| CF₃COOH (trifluoroacetic acid, TFA) | Minor pathway from CF₃CHO | Persistent, potential accumulation |
Aquatic fate assessment of 1,1,1,3,3-pentafluoropropane reveals moderate water solubility and pH-dependent hydrolysis characteristics [1]. The compound demonstrates water solubility of 7.18 grams per liter at 21°C when in equilibrium with saturated vapor pressure conditions [1]. This solubility facilitates potential aquatic exposure pathways while remaining sufficiently low to favor atmospheric partitioning [1].
Hydrolysis kinetics studies conducted at 50°C across pH ranges 4-9 provide quantitative degradation rate assessments [1]. At pH 4, removal percentages reached 10.6 percent after 2.4 hours and 16.3 percent after five days [1]. Neutral conditions (pH 7) yielded 2.9 percent removal at 2.4 hours increasing to 20.4 percent after five days [1]. Basic conditions (pH 9) demonstrated 6.2 percent removal at 2.4 hours and 24.2 percent after five days [1].
Temperature extrapolation from 50°C to environmentally relevant 25°C conditions indicates hydrolysis half-lives of approximately one day for rapid initial degradation and one year for longer-term processes [1]. These estimates reflect the necessity for elevated temperature measurement conditions due to extremely slow hydrolysis rates at ambient temperatures [1]. The pH dependence suggests acid and base-catalyzed hydrolysis mechanisms operating simultaneously [1].
Volatilization represents the dominant aquatic fate process for 1,1,1,3,3-pentafluoropropane released to surface waters [1]. Henry's Law constant of 2,290 Pascal-cubic meters per mole indicates moderate volatility favoring atmospheric transfer [1]. Estimated volatilization half-lives from rivers and lakes range from days to several weeks, significantly shorter than hydrolysis timescales under most environmental conditions [1].
Biodegradation assessments demonstrate minimal microbial transformation potential [1]. Closed bottle assays with activated sludge over 28 days yielded only 2 percent degradation based on biochemical oxygen demand measurements and 8 percent by gas chromatographic analysis [1]. These results classify 1,1,1,3,3-pentafluoropropane as not readily biodegradable according to standard testing protocols [1].
Bioaccumulation potential remains low based on octanol-water partition coefficient measurements [1]. The log Kow value of 1.35 generates a predicted bioconcentration factor of 2.2 using BcfWin software [1]. This low bioaccumulation potential reflects the compound's high vapor pressure and moderate water solubility characteristics [1].
Byproduct analysis indicates potential formation of trifluoroacetic acid through atmospheric degradation pathways that subsequently deposit to aquatic systems [15] [16]. While quantitative yield estimates remain unavailable, speculative formation mechanisms include gas-phase peroxy radical reactions and aqueous-phase oxidation of trifluoroacetaldehyde hydrate [1]. Recent monitoring studies across European water bodies demonstrate widespread trifluoroacetic acid contamination with concentrations ranging from 370 to 3,300 nanograms per liter [16] [17].
| Parameter | Value | Test Conditions/Method |
|---|---|---|
| Water solubility (21°C) | 7.18 g/L | Equilibrium with saturated vapor |
| Hydrolysis half-life (pH 4, 25°C extrapolated) | ~1 day | Extrapolated from 50°C data |
| Hydrolysis half-life (pH 7, 25°C extrapolated) | ~1 year | Extrapolated from 50°C data |
| Hydrolysis half-life (pH 9, 25°C extrapolated) | ~1 year | Extrapolated from 50°C data |
| Volatilization half-life from water | Days to weeks | Estimated by analogy |
| Biodegradation (28-day BOD test) | 2% (not readily biodegradable) | Closed bottle test, activated sludge |
| Bioconcentration factor (predicted) | 2.2 | BcfWin software prediction |
| Log Kow (octanol-water partition) | 1.35 | Measured at 21.5°C |
Compressed Gas